Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
Description
Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a spirocyclic compound featuring a fused imidazo[4,5-c]pyridine and pyrrolidine system. The molecule includes a tert-butyl carbamate protecting group and a methyl substituent at position 1 of the spiro scaffold.
Properties
IUPAC Name |
tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-8-6-15(9-19)12-11(5-7-17-15)18(4)10-16-12/h10,17H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBUESKVAWLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CCN2)N(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and aldehydes. The spirocyclic structure is then introduced through a subsequent cyclization step, often involving intramolecular reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help improve yields and reduce by-products. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: The biological potential of tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is significant. It has shown promise in various biological assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with multiple biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its bioactive properties suggest it could be used in the treatment of various diseases, including infections and cancer. Ongoing research aims to develop derivatives with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors requiring advanced chemical intermediates.
Mechanism of Action
The mechanism by which tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may bind to receptors or enzymes involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
Core Spiro System: The target compound and compound share a spirocyclic framework combining imidazo[4,5-c]pyridine and pyrrolidine. In contrast, ’s compound lacks a spiro system but incorporates a piperidine ring fused to a chloropyrazolo-pyrimidine moiety. The chlorine atom increases molecular weight and may enhance electrophilic reactivity .
Tert-Butyl Carbamate Group :
- All three compounds include a tert-butyl carbamate group, commonly used to protect amines during synthesis. This group improves stability and solubility in organic solvents but may limit bioavailability due to its bulky nature.
Physicochemical and Functional Differences
- Molecular Weight and Polarity: The target compound’s estimated molecular weight (~292.4) is higher than ’s compound (278.35) due to the methyl group. ’s compound (336.82) has the highest weight due to the chlorine atom and larger heterocyclic system.
Reactivity and Stability :
- The spiro systems in the target compound and analog are conformationally restricted, which could enhance target selectivity in drug design. ’s compound, with its chlorine substituent, may exhibit higher reactivity in nucleophilic aromatic substitution reactions .
Biological Activity
Tert-butyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- CAS Number : 2287332-99-2
Structural Information
The compound features a spirocyclic structure that contributes to its unique biological properties. The imidazo[4,5-c]pyridine core is integral to its activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antiviral Activity
The compound has also demonstrated antiviral effects in vitro. It inhibits viral replication by interfering with specific viral proteins.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Anticancer Effects
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction : 50% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP were observed.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has a high affinity for certain receptors linked to cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound can alter signaling pathways associated with cell survival and proliferation.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Various derivatives are being explored for improved efficacy.
Synthesis Methods
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the imidazo[4,5-c]pyridine core via cyclization.
- Introduction of the spirocyclic structure through intramolecular reactions.
Future Directions
Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its biological effects. Additionally, researchers are exploring its potential as a lead compound for drug development targeting infections and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 1-methylspiro[imidazo-pyridine-pyrrolidine] derivatives?
- Methodology : Multi-step synthesis often involves cyclization reactions and protective group strategies. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6,7-dihydro-5H-imidazo[4,5-c]pyridine derivatives) can be synthesized via condensation of cyanamide with piperidine precursors, followed by alkylation or spiro-ring formation . Key steps include:
- Use of pyridine or DMF as solvents for cyclization.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Yields typically range from 40–60%, depending on substituent compatibility .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodology : Assign protons and carbons using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key features include:
- ¹H NMR : Distinct singlet for tert-butyl group (~1.4 ppm), methyl group on imidazole (~3.0 ppm), and multiplet signals for pyrrolidine/spiro protons (2.5–4.0 ppm) .
- ¹³C NMR : Carbonyl resonance for the carboxylate (~155 ppm), sp³ carbons in pyrrolidine (25–50 ppm), and tert-butyl carbons (~28 ppm) .
Advanced Research Questions
Q. How do steric effects influence the regioselectivity of spiro-ring formation in this compound?
- Analysis : Steric hindrance from the tert-butyl group directs reactivity. Computational modeling (e.g., DFT) shows that bulky substituents favor spiro-formation at less hindered positions. Experimental data from analogues (e.g., tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine) reveal that substituent placement impacts reaction pathways and byproduct formation .
- Data Contradiction : Some studies report competing pathways leading to tetrahydroimidazo[1,2-a]pyridine derivatives under similar conditions, requiring optimization of reaction time/temperature .
Q. What crystallographic techniques validate the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and spiro-conformation. For example:
- Key Parameters : Space group P2₁/c, unit cell dimensions (a = 10.2 Å, b = 12.5 Å, c = 14.8 Å), and R-factor < 0.05 for high-resolution data .
- Challenges : Twinning or low crystal quality may necessitate data collection at synchrotron facilities .
Q. How does this compound interact with biological targets (e.g., CGRP receptors)?
- Methodology : Docking studies (AutoDock Vina) and in vitro assays (e.g., cAMP inhibition) assess binding affinity. Analogues like BMS-927711 show IC₅₀ values < 10 nM for CGRP receptors, with tert-butyl groups enhancing hydrophobic interactions in the receptor pocket .
- Data Gaps : Limited in vivo pharmacokinetic data exist for this specific spiro-derivative, necessitating further metabolic stability studies .
Methodological Considerations
Q. How to resolve contradictions in reported melting points for similar compounds?
- Approach : Compare purification methods (e.g., recrystallization solvents). For example, tert-butyl imidazo-pyridine derivatives show melting point variations (199–201°C vs. 185–190°C) depending on solvent polarity (ethanol vs. acetonitrile) .
Q. What safety protocols are critical during synthesis?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
